molecular formula C20H16F6O4 B14914374 Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate

Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate

Cat. No.: B14914374
M. Wt: 434.3 g/mol
InChI Key: CBQHUKAKBMDLBI-UHFFFAOYSA-N
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Description

Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate is a synthetic organic compound characterized by the presence of trifluoromethoxy groups attached to a cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.

    Introduction of Trifluoromethoxy Groups: The trifluoromethoxy groups can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Esterification: The final step involves esterification to form the ethyl ester of the carboxylate group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as increased resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,2-bis(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylate: Similar structure but with trifluoromethyl groups instead of trifluoromethoxy groups.

    Ethyl 2,2-bis(4-(methoxy)phenyl)cyclopropane-1-carboxylate: Contains methoxy groups instead of trifluoromethoxy groups.

Uniqueness

Ethyl 2,2-bis(4-(trifluoromethoxy)phenyl)cyclopropane-1-carboxylate is unique due to the presence of trifluoromethoxy groups, which impart distinct electronic and steric properties

Properties

Molecular Formula

C20H16F6O4

Molecular Weight

434.3 g/mol

IUPAC Name

ethyl 2,2-bis[4-(trifluoromethoxy)phenyl]cyclopropane-1-carboxylate

InChI

InChI=1S/C20H16F6O4/c1-2-28-17(27)16-11-18(16,12-3-7-14(8-4-12)29-19(21,22)23)13-5-9-15(10-6-13)30-20(24,25)26/h3-10,16H,2,11H2,1H3

InChI Key

CBQHUKAKBMDLBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1(C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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